4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl-3-(2H-tetrazol-5-yl)-, potassium salt (1:1)
Description
Properties
Key on ui mechanism of action |
Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/ Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/ |
|---|---|
CAS No. |
100299-08-9 |
Molecular Formula |
C10H8KN6O |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15); |
InChI Key |
WXWWEFZPRLRGFL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K] |
Appearance |
Assay:≥98%A crystalline solid |
Color/Form |
Crystals from dimethylformamide |
melting_point |
310-311 °C (decomposes) |
Other CAS No. |
100299-08-9 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
100299-08-9 (potassium salt) |
solubility |
In water, 1.9X10+4 mg/L at 25 °C /Estimated/ 4.62e-01 g/L |
Synonyms |
9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one 9-TBX Alamast BMY 26517 BMY-26517 pemirolast pemirolast potassium salt |
vapor_pressure |
3.3X10-6 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Preparation Methods
Components and Excipients
The tablet formulation described in the CN105106147A patent comprises Pemirolast potassium as the active ingredient alongside six excipients: pregelatinized starch, lactose, hydroxypropylcellulose (hyprolose), magnesium stearate, aerosil (colloidal silicon dioxide), and a film-coating premix. The optimized composition per tablet includes:
Pregelatinized starch serves dual roles as a binder during granulation and disintegrant during dissolution. Lactose improves flowability, while hyprolose enhances mechanical strength. The film-coating premix ensures gastric resistance, critical for protecting the drug from stomach acid.
Manufacturing Process
The production involves seven validated steps:
Step 1: Raw Material Preprocessing
-
Pemirolast potassium is sieved through an 80-mesh stainless steel screen (180 µm aperture).
-
Excipients (lactose, pregelatinized starch, hyprolose) are sieved through 65-mesh screens (212 µm).
Step 2: Dry Granulation
-
Active and excipients are blended in a two-dimensional motion mixer for 15 minutes.
-
The mixture is processed through a dry granulator to produce 20–40-mesh granules (420–840 µm).
Step 3: Lubrication
-
Granules are mixed with magnesium stearate and aerosil for 15 minutes to ensure uniform lubricant distribution.
Step 4: Compression
-
Tablets are compressed using 7-mm concave punches, with weight variation controlled within ±5.5%. Each tablet weighs 131 mg.
Step 5: Film Coating
-
A hydroxypropyl methylcellulose-based coating is applied to achieve a 3% weight gain, followed by 12-hour drying at ambient temperature.
Step 6: Packaging
This method ensures content uniformity (RSD <2%) and dissolution compliance (>85% release in 45 minutes at pH 6.8).
In Situ Gel Formulation
Components and Preparation
An alternative delivery system developed by researchers uses thermo-responsive in situ gelling to prolong ocular residence time. The formulation contains:
Preparation Steps :
-
Cold Dispersion : Pluronic F-127 is dissolved in cold purified water (4°C) under magnetic stirring.
-
Drug Incorporation : Pemirolast potassium and HPMC K4M are added sequentially.
-
pH Adjustment : The solution is titrated to pH 7.4 using NaOH/HCl.
-
Sterilization : The mixture is filtered through a 0.22-µm membrane.
The formulation exhibits sol-gel transition at 34°C, ensuring liquid state during instillation and gel formation upon contact with ocular surfaces.
Comparative Analysis of Preparation Methods
Stability Profiles
Bioavailability Data
Industrial Scalability
-
Tablet manufacturing uses conventional dry granulation, suitable for high-throughput production (10,000 tablets/hour).
-
In situ gels require aseptic processing, limiting batch sizes to 50–100 L.
Research Findings and Efficacy Validation
Clinical Trial Data (Tablets)
A double-blind study (n=240) demonstrated:
Preclinical Gel Evaluations
-
In Vitro Release : 89.4% drug release over 12 hours (zero-order kinetics, R²=0.994).
-
In Vivo Efficacy : 68% reduction in eosinophil count in ovalbumin-induced conjunctivitis models.
Challenges and Innovations
Tablet Manufacturing Optimizations
Gel Formulation Advancements
-
Ion-Activated Systems : Replacing Pluronic with gellan gum enabled cation-triggered gelation, enhancing tear fluid compatibility.
-
Nanoparticle Integration : Loading Pemirolast into PLGA nanoparticles within gels extended release to 24 hours.
Regulatory and Quality Considerations
Compendial Standards
Chemical Reactions Analysis
Thermal Decomposition
Pemirolast potassium undergoes thermal degradation at elevated temperatures. Key findings include:
| Parameter | Value/Observation | Source Citation |
|---|---|---|
| Decomposition Temperature | 317°C (with decomposition) | |
| Primary Decomposition Products | Carbon oxides, nitrogen oxides, potassium oxides |
The compound remains stable under recommended storage conditions (0–10°C, protected from light and heat) .
Hydrolysis and pH-Dependent Stability
Pemirolast potassium demonstrates pH-sensitive stability, particularly under alkaline conditions:
Hydrolysis Kinetics (Alkaline Degradation)
| Condition | Degradation Rate Constant (k) | Half-Life (t₁/₂) | Source Citation |
|---|---|---|---|
| Alkaline (pH > 8.0) | 0.023 h⁻¹ | 30.1 hours | |
| Neutral (pH 7.0) | Negligible degradation | Stable |
The compound’s ophthalmic formulation (pH 8.0) retains stability due to buffering agents like dibasic/monobasic sodium phosphate .
Reactivity with Oxidizing Agents
Pemirolast potassium reacts with strong oxidizing agents, though specific reaction pathways remain underexplored. Key observations:
| Reactant | Observation | Source Citation |
|---|---|---|
| Strong oxidizers (e.g., peroxides) | Hazardous decomposition; avoid mixing |
Incompatibility with oxidizers necessitates isolation during storage and handling .
Solubility and Solvent Interactions
Solubility profiles influence its formulation and reactivity:
Photolytic Stability
Exposure to UV light induces degradation:
| Condition | Observation | Source Citation |
|---|---|---|
| UV light (254 nm) | Structural decomposition | |
| Protected storage | Maintains chemical integrity |
Key Stability Considerations for Formulation
| Factor | Impact on Stability | Mitigation Strategy |
|---|---|---|
| Temperature | Degrades above 25°C | Refrigerated storage (0–10°C) |
| Light | Photolytic decomposition | Amber glass packaging |
| Oxidizers | Hazardous reactions | Isolate from reactive chemicals |
Scientific Research Applications
Ophthalmic Applications
2.1 Treatment of Allergic Conjunctivitis
Pemirolast potassium is primarily indicated for the prophylactic treatment of itching associated with allergic conjunctivitis. Clinical trials have demonstrated its effectiveness:
- Study Design : A pooled analysis of two phase III clinical trials involving 274 patients with a history of allergic conjunctivitis showed significant improvements in ocular itching when treated with pemirolast potassium 0.1% compared to placebo .
- Results : Patients reported more days without ocular itching during allergy season, with significant differences noted in 63% of evaluated periods (p ≤ 0.046) and relief occurring as soon as 3 minutes post-allergen exposure (p ≤ 0.034) .
Table 1: Clinical Efficacy of Pemirolast Potassium in Allergic Conjunctivitis
| Study | Sample Size | Treatment Duration | Key Findings |
|---|---|---|---|
| Study A | 274 patients | 12-17 weeks | Significant reduction in ocular itching compared to placebo |
| Study B | N/A | N/A | Relief from symptoms within minutes after allergen exposure |
2.2 Formulation Innovations
Recent research has focused on developing innovative delivery systems for pemirolast potassium, such as in situ gels made from gellan gum. These formulations aim to enhance ocular bioavailability and control drug release:
- In Vitro Studies : The gellan gum-based in situ gel showed increased viscosity upon contact with simulated tear fluid, indicating good stability and sustained drug release capabilities .
- In Vivo Studies : No ocular damage was observed, and the gels effectively suppressed inflammatory symptoms in animal models .
Broader Therapeutic Applications
Beyond ophthalmic uses, pemirolast potassium's anti-inflammatory properties suggest potential applications in other conditions:
- Asthma Management : Given its mechanism of action in stabilizing mast cells, there is ongoing research into its role in managing asthma symptoms by preventing mast cell degranulation and subsequent bronchoconstriction .
- Dermatological Uses : Preliminary studies have indicated possible benefits in treating skin conditions characterized by mast cell involvement, such as urticaria or eczema .
Safety Profile
Pemirolast potassium has a favorable safety profile, comparable to placebo in clinical trials. Common side effects include mild ocular irritation, but serious adverse effects are rare . Long-term studies are needed to fully understand its safety across diverse populations.
Mechanism of Action
- Meprylcaine inhibits the reuptake of dopamine, norepinephrine, and serotonin by monoamine transporters.
- The exact molecular targets and pathways involved require further investigation .
Comparison with Similar Compounds
Pemirolast Potassium vs. Nedocromil Sodium
Nedocromil sodium (2%) is another mast cell stabilizer used for allergic conjunctivitis. In a randomized, double-masked trial, pemirolast potassium 0.1% (twice daily) showed equivalent efficacy to nedocromil sodium 2% (twice daily) in reducing ragweed-induced symptoms over 8 weeks. However, pemirolast was significantly better tolerated, with patients reporting superior comfort during administration .
Table 1: Pemirolast Potassium vs. Nedocromil Sodium in Allergic Conjunctivitis
Pemirolast Potassium vs. Tranilast
Tranilast, an oral mast cell stabilizer, was compared with pemirolast potassium in a 1-year multicenter trial for asthma and allergic rhinitis. Both drugs showed comparable improvements in FEV₁% and peak expiratory flow. However, pemirolast-treated patients required significantly fewer rescue doses of terbutaline (p < 0.05), suggesting better long-term symptom control .
Table 2: Pemirolast Potassium vs. Tranilast in Asthma/Rhinitis
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Pemirolast Potassium vs. Bromfenac Sodium
In a study comparing 0.1% bromfenac sodium (NSAID) and 0.1% pemirolast potassium for seasonal allergic conjunctivitis, both showed similar efficacy in symptom relief. However, 45.5% of patients preferred bromfenac, while 40.9% favored pemirolast, reflecting comparable clinical profiles .
Table 3: Pemirolast Potassium vs. Bromfenac Sodium
| Parameter | Pemirolast Potassium 0.1% | Bromfenac Sodium 0.1% |
|---|---|---|
| Patient Preference | 40.9% | 45.5% |
| Onset of Action | ≤3 minutes post-challenge | Slower (data not reported) |
| Safety | Well-tolerated | Similar to pemirolast |
| Study Design | RCT, crossover trial |
Biological Activity
Pemirolast potassium is a mast cell stabilizer primarily used for the treatment of allergic conditions, notably allergic conjunctivitis and bronchial asthma. Its biological activity is characterized by its ability to inhibit the release of inflammatory mediators from mast cells and eosinophils, thereby mitigating allergic responses. This article delves into the detailed mechanisms, pharmacological effects, clinical efficacy, and safety profile of pemirolast potassium, supported by data tables and relevant studies.
Pemirolast potassium functions primarily as a mast cell stabilizer . It inhibits the antigen-induced release of various inflammatory mediators such as histamine and leukotrienes from human mast cells. The key mechanisms include:
- Inhibition of Calcium Ion Influx : Pemirolast blocks calcium channels in mast cells, preventing the influx of calcium ions that trigger degranulation and mediator release .
- Inhibition of Inositol-Phospholipid Metabolism : This action reduces the availability of arachidonic acid, a precursor for many inflammatory mediators .
- Increase in cAMP Levels : Pemirolast enhances cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase, which contributes to its stabilizing effects on mast cells .
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of pemirolast potassium demonstrate its effectiveness in clinical settings:
- Absorption and Distribution : Following ocular administration, approximately 10-15% of the dose is excreted unchanged in urine. The half-life is about 4.5 hours .
- Efficacy : Clinical trials have shown that pemirolast significantly reduces ocular itching associated with allergic conjunctivitis compared to placebo. In a pooled analysis from two phase III trials involving 274 patients, those treated with pemirolast reported fewer days with ocular itching during allergy season (63% statistically significant improvement over placebo) .
Efficacy in Allergic Conjunctivitis
A notable study evaluated the efficacy of pemirolast potassium 0.1% in patients with seasonal allergic conjunctivitis. Key findings included:
- Study Design : Randomized, double-masked, placebo-controlled trials.
- Participants : 274 patients with a positive response to conjunctival allergen challenge.
- Results : Patients receiving pemirolast reported significant relief from itching as early as three minutes post-allergen exposure (p ≤ 0.034). The treatment was well-tolerated with a safety profile similar to placebo .
Table 1: Pharmacokinetic Parameters of Pemirolast Potassium
| Parameter | Value | Route |
|---|---|---|
| Half-life | 4.5 hours | Ocular |
| Urinary Excretion | 10-15% unchanged | Ocular |
| Maximum Concentration (Cmax) | 0.283 μg/mL (oral) | Oral |
| Area Under Curve (AUC) | 0.315 μg × h/mL (oral) | Oral |
Table 2: Clinical Efficacy Data
| Study Period | Days Without Itching (%) | Statistical Significance |
|---|---|---|
| 7-day period | 63% improvement | p ≤ 0.046 |
| 14-day period | 88% improvement | p ≤ 0.016 |
Safety Profile
Pemirolast potassium is generally well-tolerated. Common side effects reported include mild ocular irritation; however, serious adverse effects are rare. The drug's safety profile aligns closely with that of placebo treatments in clinical studies .
Q & A
Q. What experimental models are most appropriate for studying the mast cell-stabilizing effects of pemirolast potassium?
Methodological Answer: Pemirolast potassium’s inhibition of mast cell degranulation can be studied using isolated rodent peritoneal mast cells or human mast cell lines (e.g., LAD2) . Protocols involve pre-incubation with pemirolast potassium (typical concentrations: 1–100 μM) followed by stimulation with IgE/antigen or calcium ionophores. Quantify released mediators (histamine, leukotrienes) via ELISA or HPLC . For in vivo models, use ovalbumin-sensitized guinea pigs to assess bronchoconstriction suppression or rat PCA (passive cutaneous anaphylaxis) models to measure dose-dependent inhibition of vascular permeability .
Q. How should researchers validate the purity and stability of pemirolast potassium in experimental formulations?
Methodological Answer: Follow pharmacopeial guidelines (e.g., USP/JP) for purity testing:
- Infrared spectrophotometry (KBr disk method) to confirm structural integrity by matching absorption peaks to reference spectra .
- HPLC with UV detection (λ = 255–359 nm) for quantification. Use a C18 column, phosphate buffer (pH 8.0)/methanol mobile phase (3:2), and validate system suitability (resolution ≥5, RSD ≤1.0% for peak area ratios) .
- Assess stability under stressed conditions (light, humidity) via accelerated aging studies, monitoring degradation products (e.g., related substances ≤1.0%) .
Advanced Research Questions
Q. How can contradictory efficacy data between in vitro and in vivo studies of pemirolast potassium be resolved?
Methodological Answer: Discrepancies often arise from differences in bioavailability, metabolism, or tissue penetration. To address this:
- Perform pharmacokinetic profiling in animal models (e.g., plasma/tissue concentration-time curves) using LC-MS/MS.
- Compare in vitro IC50 values (e.g., histamine release inhibition) with in vivo ED50 (e.g., bronchospasm suppression in guinea pigs). Adjust for protein binding and metabolic clearance rates .
- Use mechanistic modeling (e.g., PK/PD integration) to predict efficacious doses in humans .
Q. What strategies optimize the formulation of pemirolast potassium for ocular delivery while maintaining chemical stability?
Methodological Answer: Key considerations:
- pH adjustment : Formulate ophthalmic solutions at pH 7.4–8.0 to enhance solubility (53 mg/mL in water) and minimize hydrolysis.
- Preservative selection : Avoid benzalkonium chloride if studying mast cell stabilization, as it may confound results. Use sterile filtration instead .
- Light protection : Use amber glass vials and include antioxidants (e.g., EDTA) to prevent photodegradation, validated via forced degradation studies .
Q. How do researchers reconcile conflicting findings on pemirolast potassium’s efficacy in allergic conjunctivitis versus asthma models?
Methodological Answer: Tissue-specific mast cell heterogeneity (e.g., mucosal vs. connective tissue mast cells) may explain differential responses. To investigate:
- Compare drug potency in conjunctival mast cells (e.g., human conjunctival explants) vs. bronchoalveolar lavage mast cells using identical protocols (e.g., mediator release assays) .
- Evaluate receptor expression profiles (e.g., H1, PAR-2) via qPCR/flow cytometry to identify target disparities .
- Conduct meta-analyses of clinical trial data, applying Cochrane criteria to assess bias and heterogeneity .
Methodological Guidance for Experimental Design
Q. What statistical approaches are critical for analyzing dose-response relationships in pemirolast potassium studies?
Methodological Answer:
- Use non-linear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50/EC50 values (GraphPad Prism recommended).
- For in vivo studies, apply mixed-effects models to account for inter-animal variability in repeated measures (e.g., bronchoconstriction assays) .
- Report confidence intervals and power analysis (α = 0.05, β = 0.2) to ensure robustness .
Q. How should researchers address potential confounding factors in pharmacokinetic studies of pemirolast potassium?
Methodological Answer:
- Control for plasma protein binding (e.g., equilibrium dialysis) to measure free drug concentrations.
- Account for hemolysis effects in blood sampling by using heparinized tubes and immediate centrifugation .
- Validate analytical methods for metabolite interference (e.g., glucuronide conjugates) via spiked recovery experiments .
Literature and Data Synthesis
Q. What frameworks are recommended for systematically reviewing pemirolast potassium’s molecular targets?
Methodological Answer:
- Apply PICO framework to structure literature searches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
